甲基α-氰基肉桂酸酯

描述

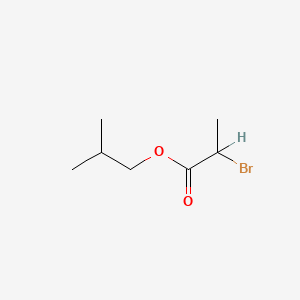

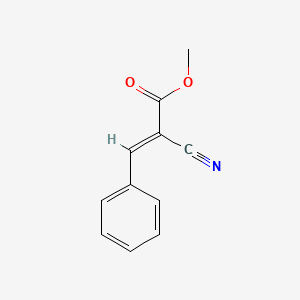

Methyl alpha-cyanocinnamate is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as Methyl 2-cyano-3-phenylacrylate and Methyl (E)-2-Cyano-3-phenylacrylate .

Molecular Structure Analysis

The molecular weight of Methyl alpha-cyanocinnamate is approximately 187.19 g/mol . The IUPAC name for this compound is methyl (E)-2-cyano-3-phenylprop-2-enoate . The compound has a variety of computed descriptors, including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Chemical Reactions Analysis

Methyl alpha-cyanocinnamate has been used in the copolymerization of styrene with methyl α‐cyanocinnamate and fumaroyldipyrrolidone . The styrene/methyl a-cyanocinnamate system was found to copolymerize non-classically .Physical And Chemical Properties Analysis

Methyl alpha-cyanocinnamate has a molecular weight of 187.2 g/mol . Its linear formula is C11H9NO2 .科学研究应用

催化反应和合成

甲基α-氰基肉桂酸酯已被用于克诺夫尼格尔缩合反应中,显示了它在有机合成中的重要性。例如,K2NiP2O7催化了苯甲醛和氯衍生物与氰乙酸甲酯的克诺夫尼格尔反应,导致高产率的甲基α-氰基肉桂酸酯衍生物。这个过程高效,得到了结晶形式的纯产品,表明其在合成特定有机化合物中的实用性(Maadi et al., 2003)。此外,已经探索了微反应器用于克诺夫尼格尔缩合,提供了关于表面接枝氨基团在增强催化活性中的作用的见解(Maresz et al., 2023)。

与生物分子的相互作用

研究表明,甲基α-氰基肉桂酸酯衍生物与生物分子相互作用,例如与巴比妥酸和硫代巴比妥酸进行研究。这些相互作用导致了新化合物的形成,突显了创造生物活性分子或药物中间体的潜力(Madkour et al., 2000)。

生物活性

已进行了关于α-氰基肉桂酸衍生物对各种细胞系的抗增殖活性的研究,表明在癌症研究中具有潜在应用价值。这些研究为进一步探索这些化合物的治疗潜力奠定了基础(Nowicka et al., 2014)。

抑制作用

甲基α-氰基肉桂酸酯还被评估其对酪氨酸酶等酶的抑制作用,该酶参与黑色素的产生。这表明可能在化妆品配方或治疗色素沉着症方面有应用(Cui et al., 2015)。

化疗效果

该化合物已参与研究检验化疗在癌细胞中的疗效。例如,α-氰基-4-羟基肉桂酸酯已被研究其对胰腺癌细胞和癌相关成纤维细胞的影响,表明其在增强化疗效果方面的潜力(Zhang et al., 2018)。

作用机制

Target of Action

Methyl 2-cyano-3-phenylacrylate, also known as (E)-Methyl 2-cyano-3-phenylacrylate, Methyl alpha-cyanocinnamate, or Methyl (E)-2-Cyano-3-phenylacrylate, primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production and regulation of cellular metabolism.

Mode of Action

Methyl 2-cyano-3-phenylacrylate interacts with its target, the mitochondria, by inhibiting mitochondrial metabolism . This inhibition leads to a rapid and selective depletion of mitochondrial glutathione, which accompanies the increased generation of reactive oxygen species and mitochondrial dysfunction .

Biochemical Pathways

The action of Methyl 2-cyano-3-phenylacrylate affects the biochemical pathways related to mitochondrial function and oxidative stress . The compound’s interaction with the mitochondria leads to an increase in reactive oxygen species, which can disrupt various cellular processes and lead to cell death.

Pharmacokinetics

The compound’s impact on bioavailability is likely related to its ability to permeate cell membranes and reach its target, the mitochondria .

Result of Action

The molecular and cellular effects of Methyl 2-cyano-3-phenylacrylate’s action include the induction of cell death, either through apoptosis or autophagy . This is due to the compound’s impact on mitochondrial function and the resulting increase in reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-cyano-3-phenylacrylate. For instance, the compound has been used as a catalyst in Suzuki–Miyaura coupling reactions, indicating its potential for reactions requiring acidic or basic sites . .

属性

IUPAC Name |

methyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFLJOWTRDNCX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3695-84-9 | |

| Record name | Cinnamic acid, alpha-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ALPHA-CYANOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 2-cyano-3-phenylacrylate interact with biological systems, leading to the observed increase in thioether excretion?

A: While the exact mechanism of interaction isn't fully elucidated in the provided research, the studies suggest that Methyl 2-cyano-3-phenylacrylate undergoes metabolic transformations leading to increased thioether excretion in rats. [, ] This likely occurs through a pathway involving hydrolysis to 2-cyano-3-phenylacrylic acid (CPA). [] Both CPA and Methyl 2-cyano-3-phenylacrylate can conjugate with cysteine, N-acetylcysteine, and glutathione, potentially forming unstable thioether adducts, which are then excreted. [, ] Further research is needed to confirm the precise mechanisms and identify the specific thioether compounds formed.

Q2: Does inhibiting carboxylesterase activity affect the metabolism of Methyl 2-cyano-3-phenylacrylate?

A: Yes, administering tri-ortho tolyl phosphate, a carboxylesterase inhibitor, to rats prior to Methyl 2-cyano-3-phenylacrylate injection resulted in increased urinary excretion of SCN- (thiocyanate) but not thioethers. [] This suggests that carboxylesterases play a role in the metabolic pathway leading to thioether formation, possibly through the hydrolysis of Methyl 2-cyano-3-phenylacrylate to CPA. [] The increase in SCN- excretion may indicate an alternative metabolic pathway becomes more prominent when carboxylesterase activity is inhibited.

Q3: Why were researchers unable to isolate the proposed thioether adducts formed during Methyl 2-cyano-3-phenylacrylate metabolism?

A: The studies indicate that the thioether compounds potentially formed from the reaction of Methyl 2-cyano-3-phenylacrylate or its metabolite, CPA, with N-acetylcysteine are likely very unstable. [] This instability hindered the researchers' ability to isolate and characterize these adducts. [] Further investigation into the stability and degradation pathways of these potential thioether adducts is needed for complete characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。